molecular formula C12H19NO2 B2767535 tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 1207840-16-1

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2767535
CAS No.: 1207840-16-1
M. Wt: 209.289
InChI Key: NHWWHIAYSRTQOJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (CAS 1207840-16-1) is a high-purity chiral pyrrolidine derivative intended for research and development use only. This compound serves as a valuable synthetic building block in medicinal chemistry and drug discovery, with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol . The molecule integrates two key functional groups: a Boc-protected amine and a terminal alkyne. The Boc (tert-butoxycarbonyl) group is a cornerstone in synthetic organic chemistry, providing a robust yet readily removable protective group for secondary amines, thereby ensuring compatibility with a wide range of reaction conditions . The prop-2-yn-1-yl (propargyl) moiety presents a terminal alkyne, which is highly amenable to click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of 1,2,3-triazoles, making this compound a versatile intermediate for the construction of more complex molecular architectures, bioconjugates, or chemical libraries. Compounds featuring a pyrrolidine scaffold substituted with an alkyne group are of significant interest in pharmaceutical research. Chiral pyrrolidines are privileged structures found in a variety of bioactive molecules and therapeutics. The specific stereochemistry of the pyrrolidine core can be critical for biological activity, and the (S)-enantiomer of related structures is often sought for asymmetric synthesis . This reagent is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWWHIAYSRTQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207840-16-1
Record name tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate typically involves the following steps :

    Starting Material: The synthesis begins with 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

    Oxidation: The starting material is oxidized using Dess-Martin periodinane in dichloromethane at room temperature for 16 hours.

    Alkylation: The resulting intermediate is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group.

    Reduction: Reduction reactions can be performed on the pyrrolidine ring or the prop-2-ynyl group.

    Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of potassium carbonate.

Major Products:

    Oxidation: Formation of oxidized derivatives of the prop-2-ynyl group.

    Reduction: Formation of reduced derivatives of the pyrrolidine ring.

    Substitution: Formation of substituted derivatives at the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

Overview : This compound serves as a crucial building block in the synthesis of bioactive molecules. Its unique structural features allow for modifications that lead to novel pharmacological agents.

Case Study: Anticancer Agents
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents against various cancers.

Organic Synthesis

Overview : In organic synthesis, tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate acts as an effective intermediate for constructing complex molecules.

Case Study: Synthesis of Complex Natural Products
The compound has been utilized in the total synthesis of various natural products, demonstrating its versatility. It facilitates the formation of carbon-carbon bonds essential for assembling larger molecular frameworks, thereby playing a pivotal role in synthetic organic chemistry.

Agrochemicals

Overview : The reactivity and stability of this compound make it a candidate for developing agrochemicals, including herbicides and pesticides.

Application Insight : Its ability to modify biological pathways can enhance efficacy in pest control applications. Research into its interactions with plant enzymes could lead to the development of more effective agricultural chemicals that minimize environmental impact.

Polymer Chemistry

Overview : In polymer chemistry, this compound can be used as a monomer or additive.

Application Insight : The compound contributes to creating polymers with specific properties such as improved thermal stability or mechanical strength. Its incorporation into polymer formulations can enhance performance characteristics, making it valuable in material science.

Data Table: Comparison of Applications

Application AreaKey FeaturesExample Use Case
Medicinal ChemistryBuilding block for bioactive moleculesAnticancer agents
Organic SynthesisIntermediate for complex molecule constructionTotal synthesis of natural products
AgrochemicalsDevelopment of herbicides and pesticidesEnhanced pest control
Polymer ChemistryMonomer/additive for polymersImproved thermal stability

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate

  • Structure : Differs by a trans-3-butylcyclobutyl group attached to the propargyl chain.
  • Synthesis : Synthesized via radical reaction of xanthate with Bu₃SnH, yielding 56% as a yellow oil. Rotamers due to the Boc group were observed in NMR .
  • Key Data: Molecular formula C₂₀H₃₃NO₂; HRMS confirmed [M+H]+ = 316.2643 .

tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate

  • Structure: Contains a chlorinated isoquinoline-aryl ether substituent.
  • Synthesis : Prepared via Method C (50% yield), with HRMS (ESI+) confirming [M+H]+ = 299.0946 .
  • Application : Part of structural optimization studies for bioactive derivatives .

tert-Butyl 3-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

  • Structure : Substituted with a bromopyrazole group.
  • Properties : Molecular weight 316.19; used as a research chemical in building block synthesis .

Functional Group Modifications

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

  • Structure: Features a pyrazin-2-ylamino group.
  • Properties : Molecular weight 264.32; purity >95% .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Structure : Contains a fluoropyridine-pyrrolidine hybrid with dual ester groups.
  • Catalog Data : Priced at $400–$4800/g, indicating high synthetic complexity .

Physical and Spectral Comparisons

Compound Physical State Melting Point/Boiling Point Key NMR Features (δ, ppm)
tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate Not reported N/A Propargyl protons: ~2.5–3.5 (1H)
tert-Butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate Yellow oil N/A Cyclobutyl protons: 1.2–2.1 (m)
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Solid N/A Aromatic protons: 7.8–8.2 (d, J=5 Hz)

Commercial Availability and Challenges

  • Alternatives: Compounds like tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (≥95% purity) are accessible for medicinal chemistry workflows .

Biological Activity

tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

The molecular formula of this compound is C₁₂H₁₉NO₂, with a molecular weight of approximately 211.29 g/mol. It is typically presented as a white to off-white crystalline solid, exhibiting solubility in organic solvents and limited solubility in water .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The prop-2-yn-1-yl substituent plays a crucial role in enhancing binding affinity and specificity, potentially acting as an inhibitor or activator depending on the biological context .

Case Studies

A focused case study examined the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study highlighted the compound's role as an intermediate in synthesizing more complex molecules with enhanced biological activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide under basic conditions. This method is crucial for producing high yields and purity necessary for biological testing .

Data Summary Table

Characteristic Details
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 211.29 g/mol
Solubility Soluble in organic solvents
Biological Activities Antimicrobial, neuropharmacological effects
Synthesis Method Reaction with pyrrolidine and tert-butyl chloroformate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(prop-2-yn-1-yl)pyrroliolidine-1-carboxylate in academic settings?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or alkyne coupling reactions. For example, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate can react with propargylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the prop-2-yn-1-yl group . Purification via flash chromatography (hexane/EtOAc gradient) yields the product. Key challenges include minimizing side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.

Q. How is tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The propynyl group shows distinct alkynyl proton signals at δ 1.8–2.1 ppm (triplet, J = 2.6 Hz) and a carbon signal at ~70–80 ppm for the sp-hybridized carbons .
  • HRMS : Exact mass calculated for C₁₂H₁₉NO₂ ([M+H]⁺): 218.1386; deviations >2 ppm suggest impurities .
  • IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ confirms successful functionalization .

Q. What are the key considerations for selecting reaction solvents and catalysts for its synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions. Catalysts like CuI (10 mol%) improve alkyne coupling efficiency via Sonogashira-like mechanisms . For acid-sensitive intermediates, mild bases (e.g., Et₃N) are preferred over strong bases to avoid ester hydrolysis .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

  • Methodological Answer : Modifying substituents alters electronic and steric profiles. For example:

CompoundSubstituentReactivity/Bioactivity
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateNH₂ groupHigher nucleophilicity; binds enzyme active sites
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylateBr atomUndergoes Suzuki coupling; lower metabolic stability
Halogenated analogs (e.g., Cl, I) show enhanced binding to hydrophobic enzyme pockets due to increased lipophilicity .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound using SHELX software?

  • Methodological Answer :

  • Twinning : Use TWIN and BASF commands in SHELXL to refine twin laws. For example, a twofold rotation axis may require a BASF parameter ~0.3–0.5 .
  • Disorder : Apply PART and SUMP restraints to model split positions for the propynyl group. Anisotropic displacement parameters (ADPs) should be constrained to avoid overfitting .

Q. What strategies optimize enantioselective synthesis of its chiral derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP/PdCl₂ for asymmetric alkyne coupling (ee >90%) .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .
  • Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) to bias crystallization .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). The propynyl group’s linear geometry fits into narrow active-site clefts .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes. RMSD <2 Å over 50 ns indicates stable binding .

Data Contradiction and Validation

Q. How to address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • In vitro : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase vs. butyrylcholinesterase) .
  • Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For cytotoxicity, normalize data to positive controls (e.g., doxorubicin) .

Q. What analytical techniques confirm the absence of regioisomeric impurities?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate regioisomers. Monitor m/z 218.1386 for the target compound .
  • 2D NMR (HSQC, HMBC) : Correlate alkyne protons with adjacent carbons to confirm substitution at the pyrrolidine 3-position .

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